

"Hex-2-en-1-yl propanoate" chemical properties

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Compound of Interest

Compound Name: *Hex-2-en-1-yl propanoate*

Cat. No.: *B15147122*

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An In-Depth Technical Guide to the Chemical Properties of (E)-Hex-2-en-1-yl Propanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-Hex-2-en-1-yl propanoate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis, and includes spectroscopic analysis.

Chemical and Physical Properties

(E)-Hex-2-en-1-yl propanoate, also known as trans-2-hexenyl propionate, is an organic compound classified as a propanoate ester.^[1] It is recognized for its characteristic fruity and green aroma, leading to its use as a flavoring and fragrance agent.^[1]

Table 1: Physical and Chemical Properties of (E)-Hex-2-en-1-yl Propanoate

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	[2][3]
Molecular Weight	156.22 g/mol	[2][3]
Appearance	Colorless liquid	-
Boiling Point	91 °C @ 20 mmHg	-
Density	0.885 - 0.895 g/cm ³ @ 25 °C	[1]
Refractive Index	1.426 - 1.433 @ 20 °C	[1]
Flash Point	65.56 °C (150 °F)	[1]
Solubility	Insoluble in water; soluble in alcohol	-
CAS Registry Number	53398-80-4	-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (E)-**Hex-2-en-1-yl propanoate**.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for (E)-**Hex-2-en-1-yl propanoate**, providing information on its fragmentation pattern under electron ionization. This data is valuable for confirming the molecular weight and identifying the compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: A ¹³C NMR spectrum for "PROPIONIC ACID TRANS-2-HEXEN-1-YL ESTER" confirms the carbon skeleton of the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the structure.

¹H NMR Spectrum: While a specific ¹H NMR spectrum for (E)-**Hex-2-en-1-yl propanoate** is not readily available in the searched literature, a predicted spectrum can be inferred from the

structure and from spectra of similar compounds like hexyl propionate.[4] Key expected signals would include:

- A triplet corresponding to the terminal methyl group of the hexenyl chain.
- Multiplets for the methylene groups of the hexenyl chain.
- Signals in the olefinic region (around 5-6 ppm) for the protons on the double bond.
- A doublet for the methylene group attached to the ester oxygen.
- A quartet and a triplet for the ethyl group of the propanoate moiety.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-**Hex-2-en-1-yl propanoate** is not available in the searched results. However, the expected characteristic absorption bands would include:

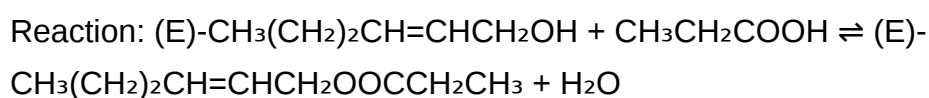
- A strong C=O stretching vibration around $1735\text{--}1750\text{ cm}^{-1}$ characteristic of an ester.
- C-O stretching vibrations in the region of $1000\text{--}1300\text{ cm}^{-1}$.
- C-H stretching and bending vibrations for the aliphatic and vinylic protons.
- A C=C stretching vibration around 1650 cm^{-1} .

Experimental Protocols: Synthesis

(E)-**Hex-2-en-1-yl propanoate** can be synthesized through several established methods, primarily involving the esterification of (E)-hex-2-en-1-ol.

Fischer-Speier Esterification

This acid-catalyzed esterification is a common and cost-effective method.



Materials:

- (E)-Hex-2-en-1-ol
- Propionic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (E)-hex-2-en-1-ol and a molar excess of propionic acid in toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is complete.
- Allow the reaction mixture to cool to room temperature.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-Hex-2-en-1-yl propanoate.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.

Reaction: (E)-CH₃(CH₂)₂CH=CHCH₂OH + Ethyl propanoate \rightleftharpoons (E)-CH₃(CH₂)₂CH=CHCH₂OOCCH₂CH₃ + Ethanol

Materials:

- (E)-Hex-2-en-1-ol
- Ethyl propanoate (or another propanoate ester for transesterification)
- Immobilized lipase (e.g., Novozym 435)
- Anhydrous organic solvent (e.g., hexane or heptane)
- Molecular sieves (optional, to remove the alcohol byproduct)

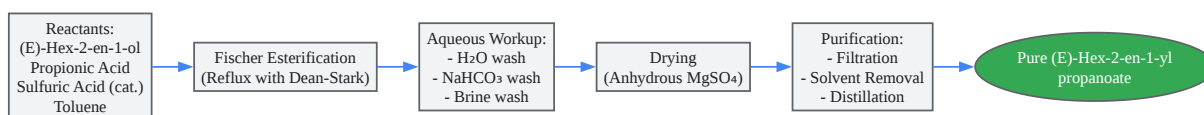
Procedure:

- Combine (E)-hex-2-en-1-ol and ethyl propanoate in an anhydrous organic solvent in a sealed flask.
- Add the immobilized lipase to the reaction mixture.
- If desired, add activated molecular sieves to the mixture to sequester the ethanol byproduct and drive the equilibrium towards the product.
- Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with gentle agitation.
- Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

- Once the reaction has reached the desired conversion, filter off the immobilized lipase. The enzyme can often be washed and reused.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of (E)-**Hex-2-en-1-yl propanoate** via Fischer-Speier esterification.



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Caption: Synthesis and Purification Workflow.

Biological Activity

Currently, there is limited information available in the public domain regarding specific biological signaling pathways directly modulated by (E)-**Hex-2-en-1-yl propanoate**. Its primary application lies in the food and fragrance industries, and it is generally recognized as safe for these uses. Further research would be necessary to elucidate any potential pharmacological or physiological effects.

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